Traditional bidentate ligands often chelate to form discrete complexes, limiting MOF construction. N-(3-Pyridylmethyl)aniline (CAS 73570-11-3) overcomes this by offering a 3-pyridyl bridging geometry, enabling 1D/2D coordination polymers. Validated fragment (PDB 11X) for zinc enzymes.
Supplied ≥98% purity, global shipping.
N-(pyridin-3-ylmethyl)aniline is a highly versatile bifunctional building block and coordination ligand, characterized by a secondary amine linking a phenyl ring to a 3-pyridyl moiety. In medicinal chemistry, it is an established fragment (PDB ligand ID: 11X) utilized in fragment-based drug discovery (FBDD) for targeting metalloenzymes, where the 3-pyridyl nitrogen coordinates to active-site metals while the aniline group occupies adjacent hydrophobic pockets. In materials science, its specific geometry prevents the formation of discrete mononuclear chelates commonly seen with its 2-pyridyl analog, making it a critical precursor for the synthesis of extended coordination polymers and metal-organic frameworks (MOFs). Its dual reactivity allows for selective functionalization at the secondary amine, streamlining the synthesis of complex dual-site enzyme inhibitors [1].
Substituting N-(pyridin-3-ylmethyl)aniline with its closely related isomers or analogs fundamentally alters both synthetic pathways and target interactions. The 2-pyridyl isomer, N-(pyridin-2-ylmethyl)aniline, acts as a strong bidentate chelator, locking transition metals into discrete 0D mononuclear complexes, which actively prevents the formation of extended coordination networks. Conversely, the 4-pyridyl isomer provides a linear 180° coordination vector, which significantly alters MOF topology and enzyme active-site fit compared to the ~120° angle of the 3-pyridyl group. Furthermore, substituting with N-benzylaniline removes the pyridine nitrogen entirely, eliminating the capacity for critical metal coordination (such as to active-site zinc or heme iron) and abolishing its utility in both FBDD and coordination chemistry[1].
Crystallographic data (e.g., PDB 3EJ0, 3FTV) demonstrates that the 3-pyridyl nitrogen of N-(pyridin-3-ylmethyl)aniline directly coordinates to active-site zinc ions in enzymes like Leukotriene A4 Hydrolase and Inorganic Pyrophosphatase, maintaining a tight coordination distance of ~2.1–2.2 Å. In contrast, N-benzylaniline, which lacks the pyridine nitrogen, cannot form this critical dative bond, resulting in a complete loss of metal-directed binding affinity. This specific heteroatom placement makes the 3-pyridyl derivative an essential fragment for anchoring into metalloenzyme active sites [1].
| Evidence Dimension | Active-site metal coordination capacity |
| Target Compound Data | Direct Zn-N coordination (~2.1–2.2 Å bond length) |
| Comparator Or Baseline | N-benzylaniline (No coordination capacity) |
| Quantified Difference | 100% loss of metal-directed binding for the benzyl analog |
| Conditions | Crystallographic fragment screening (PDB: 11X) against zinc-dependent hydrolases |
Crucial for medicinal chemists requiring a validated, metal-binding fragment to initiate hit-to-lead optimization for metalloenzyme targets.
The meta-position of the pyridine nitrogen in N-(pyridin-3-ylmethyl)aniline forces a ~120° coordination vector that sterically precludes bidentate chelation to a single metal center. When reacted with transition metals (e.g., Cu, Zn), it acts as a bridging or pendant monodentate ligand, reliably yielding 1D or 2D extended coordination polymers. Its isomer, N-(pyridin-2-ylmethyl)aniline, possesses a geometry that strongly favors N,N'-bidentate chelation, terminating network propagation and exclusively forming 0D discrete mononuclear complexes. Therefore, the 3-pyridyl isomer is mandatory for buyers aiming to synthesize extended network materials [1].
| Evidence Dimension | Resulting supramolecular structure |
| Target Compound Data | Forms 1D/2D extended coordination polymers |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)aniline (Forms 0D discrete chelates) |
| Quantified Difference | Shift from discrete 0D molecular complexes to extended 1D/2D polymeric networks |
| Conditions | Reaction with transition metal salts (e.g., Cu(II), Zn(II)) under standard solvothermal conditions |
Ensures the successful propagation of coordination networks in materials science, preventing premature termination of MOF growth.
As a precursor for complex dual-site inhibitors (such as those targeting Nitric Oxide Synthase), N-(pyridin-3-ylmethyl)aniline offers a pre-assembled hydrophobic anchor (the aniline ring) and a metal-binding moiety (the 3-pyridyl group) linked by a functionalizable secondary amine. Utilizing this specific compound allows for direct N-alkylation or N-acylation to build the inhibitor core in a single step. Starting from a primary amine like 3-picolylamine requires at least 2–3 additional synthetic steps (e.g., reductive amination or cross-coupling) to install the phenyl ring, often with reduced overall yields and increased purification burdens [1].
| Evidence Dimension | Synthetic steps to N-phenylated inhibitor core |
| Target Compound Data | 1 step (direct functionalization of secondary amine) |
| Comparator Or Baseline | 3-picolylamine (3+ steps requiring cross-coupling/amination) |
| Quantified Difference | Reduction of 2-3 synthetic steps and associated yield losses |
| Conditions | Standard medicinal chemistry library synthesis workflows |
Significantly accelerates the synthesis of inhibitor libraries by providing a pre-assembled, bifunctional scaffold.
Due to its validated ability to coordinate active-site zinc (PDB: 11X), this compound is a highly effective primary screening fragment for discovering inhibitors against zinc-dependent targets, including Leukotriene A4 Hydrolase and Inorganic Pyrophosphatases. Its dual-ring structure provides both metal anchoring and hydrophobic pocket exploration [1].
Because its geometry prevents the formation of discrete 0D chelates (unlike its 2-pyridyl isomer), N-(pyridin-3-ylmethyl)aniline is the preferred ligand for materials scientists constructing 1D and 2D coordination networks. It acts as a reliable bridging or pendant ligand when reacted with transition metals[1].
The compound serves as a highly efficient synthetic building block for dual-site NOS inhibitors. The secondary amine can be readily alkylated to extend the molecule toward the pterin-binding site, while the 3-pyridyl group remains available to interact with the heme iron or active-site residues [1].